molecular formula C16H13N3O3S B2860115 methyl 4-({[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzoate CAS No. 433329-80-7

methyl 4-({[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzoate

Cat. No.: B2860115
CAS No.: 433329-80-7
M. Wt: 327.36
InChI Key: SCLBAHVJJJROSO-UHFFFAOYSA-N
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Description

methyl 4-({[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzoate is a complex organic compound that features a pyridine ring, an oxadiazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzoate typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, which can be synthesized by the cyclization of appropriate hydrazides with carbon disulfide and subsequent oxidation. The pyridine ring is then introduced through a nucleophilic substitution reaction. The final step involves esterification to form the benzoate ester .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and esterification steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

methyl 4-({[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve the use of organic solvents such as dichloromethane or acetonitrile, and may require the use of catalysts such as palladium or platinum .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the pyridine or benzoate rings .

Scientific Research Applications

methyl 4-({[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-({[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzoate involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting a therapeutic effect. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives, such as:

Uniqueness

methyl 4-({[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

methyl 4-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c1-21-15(20)12-6-4-11(5-7-12)10-23-16-19-18-14(22-16)13-3-2-8-17-9-13/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLBAHVJJJROSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NN=C(O2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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